![molecular formula C21H20N6O B2554064 3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline CAS No. 1448128-10-6](/img/structure/B2554064.png)
3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
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Overview
Description
3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTP has been extensively studied for its unique properties and mechanism of action, which make it a promising candidate for various scientific research applications.
Scientific Research Applications
- Studies have explored the anticancer potential of this compound. It may inhibit tumor growth by interfering with cell division or promoting apoptosis in cancer cells .
- Researchers have investigated its cytotoxic activity against breast cancer cell lines, which could pave the way for targeted therapies .
- The compound exhibits antimicrobial effects against bacteria, fungi, or other pathogens. It could be a valuable lead for developing new antibiotics or antifungal agents .
- Investigations suggest that it might possess analgesic properties, providing pain relief. Additionally, its anti-inflammatory activity could be beneficial in managing inflammatory conditions .
- Antioxidants play a crucial role in protecting cells from oxidative damage. This compound’s antioxidant activity could contribute to overall health and disease prevention .
- The compound has been studied as an inhibitor of various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These inhibitory effects could have therapeutic implications .
- Preliminary research indicates that it may exhibit antiviral properties. Investigating its mechanism of action against specific viruses could lead to novel treatments .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Enzyme Inhibition
Antiviral Activity
Mechanism of Action
Target of Action
The primary targets of 3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline Compounds with similar structures have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
The specific mode of action of 3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline It is known that similar compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds .
Biochemical Pathways
The exact biochemical pathways affected by 3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline Compounds with similar structures have been reported to inhibit various enzymes, which could affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The molecular and cellular effects of 3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline Similar compounds have been reported to have diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline The activity of similar compounds may be influenced by various factors, including the physiological environment and the presence of other substances .
properties
IUPAC Name |
3-[3-(4-morpholin-4-ylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c22-17-3-1-2-16(14-17)19-8-9-20-23-24-21(27(20)25-19)15-4-6-18(7-5-15)26-10-12-28-13-11-26/h1-9,14H,10-13,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJFAUJKBPUQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-Morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline |
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